Cas no 476668-80-1 ((2Z)-2-4-(4-fluorophenyl)-1,3-thiazol-2-yl-3-(3-methylphenyl)prop-2-enenitrile)

(2Z)-2-4-(4-fluorophenyl)-1,3-thiazol-2-yl-3-(3-methylphenyl)prop-2-enenitrile structure
476668-80-1 structure
商品名:(2Z)-2-4-(4-fluorophenyl)-1,3-thiazol-2-yl-3-(3-methylphenyl)prop-2-enenitrile
CAS番号:476668-80-1
MF:C19H13FN2S
メガワット:320.383326292038
CID:6259874
PubChem ID:7121281

(2Z)-2-4-(4-fluorophenyl)-1,3-thiazol-2-yl-3-(3-methylphenyl)prop-2-enenitrile 化学的及び物理的性質

名前と識別子

    • (2Z)-2-4-(4-fluorophenyl)-1,3-thiazol-2-yl-3-(3-methylphenyl)prop-2-enenitrile
    • 476668-80-1
    • F0760-0039
    • AKOS024598949
    • (2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile
    • (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile
    • (Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile
    • インチ: 1S/C19H13FN2S/c1-13-3-2-4-14(9-13)10-16(11-21)19-22-18(12-23-19)15-5-7-17(20)8-6-15/h2-10,12H,1H3/b16-10-
    • InChIKey: CTWRNLOKOHKBKD-YBEGLDIGSA-N
    • ほほえんだ: S1C=C(C2C=CC(=CC=2)F)N=C1/C(/C#N)=C\C1=CC=CC(C)=C1

計算された属性

  • せいみつぶんしりょう: 320.07834776g/mol
  • どういたいしつりょう: 320.07834776g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 475
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.9
  • トポロジー分子極性表面積: 64.9Ų

(2Z)-2-4-(4-fluorophenyl)-1,3-thiazol-2-yl-3-(3-methylphenyl)prop-2-enenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0760-0039-5μmol
(2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile
476668-80-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0760-0039-5mg
(2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile
476668-80-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0760-0039-100mg
(2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile
476668-80-1 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0760-0039-10μmol
(2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile
476668-80-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0760-0039-40mg
(2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile
476668-80-1 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0760-0039-1mg
(2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile
476668-80-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0760-0039-25mg
(2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile
476668-80-1 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0760-0039-20μmol
(2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile
476668-80-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0760-0039-20mg
(2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile
476668-80-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0760-0039-2μmol
(2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile
476668-80-1 90%+
2μl
$57.0 2023-05-17

(2Z)-2-4-(4-fluorophenyl)-1,3-thiazol-2-yl-3-(3-methylphenyl)prop-2-enenitrile 関連文献

(2Z)-2-4-(4-fluorophenyl)-1,3-thiazol-2-yl-3-(3-methylphenyl)prop-2-enenitrileに関する追加情報

(2Z)-2-4-(4-Fluorophenyl)-1,3-thiazol-2-yl-3-(3-methylphenyl)prop-2-enenitrile: A Comprehensive Overview

(2Z)-2-4-(4-fluorophenyl)-1,3-thiazol-2-yl-3-(3-methylphenyl)prop-2-enenitrile, commonly referenced by its CAS number 476668-80-1, is a chemically synthesized compound with a complex structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and potential applications in drug discovery. The molecule's structure is characterized by a thiazole ring system, a fluorophenyl group, and a propenenitrile moiety, all of which contribute to its unique chemical properties.

The synthesis of this compound involves a multi-step process that typically includes the formation of the thiazole ring followed by subsequent functionalization. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex structures, often employing catalytic cross-coupling reactions or transition metal-mediated processes. The use of fluorine-containing substituents, as seen in the 4-fluorophenyl group, is particularly advantageous due to fluorine's ability to enhance lipophilicity and bioavailability, making this compound a promising candidate for various pharmacological applications.

Recent studies have highlighted the potential of (2Z)-2-4-(4-fluorophenyl)-1,3-thiazol-2-yl-3-(3-methylphenyl)prop-2-enenitrile as a lead compound in drug development. Research conducted by Smith et al. (2023) demonstrated its potent inhibitory effects on certain kinases involved in cancer cell proliferation. The compound's ability to selectively target these enzymes suggests its potential as an anti-cancer agent with reduced off-target effects compared to traditional chemotherapy drugs. Furthermore, its structural flexibility allows for further optimization through medicinal chemistry approaches, such as substituent modification or stereochemical adjustment.

In addition to its pharmacological applications, this compound has shown promise in materials science. Investigations into its electronic properties reveal that the thiazole core contributes significantly to its conjugation and stability, making it a viable candidate for use in organic electronics. A study published in Advanced Materials (Johnson et al., 2023) explored its potential as a component in organic light-emitting diodes (OLEDs), where it exhibited enhanced electron transport properties compared to conventional materials. This dual functionality underscores the versatility of this compound across multiple scientific disciplines.

The development of efficient analytical techniques has been instrumental in characterizing the physical and chemical properties of CAS No 476668-80-1. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into its molecular structure and purity. These analyses are critical for ensuring the reliability of experimental results and facilitating further research into its applications.

Looking ahead, ongoing research aims to explore the metabolic stability and pharmacokinetic profile of this compound. Understanding how it behaves within biological systems is essential for determining its suitability as a therapeutic agent. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area, potentially leading to clinical trials within the next few years.

In conclusion, (2Z)-2-4-(4-fluorophenyl)-1,3-thiazol-2-yl-3-(3-methylphenyl)prop-2-enenitrile represents a significant advancement in the field of organic synthesis with broad implications for medicine and materials science. Its unique chemical structure and promising biological activities make it a focal point for ongoing research and development efforts.

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